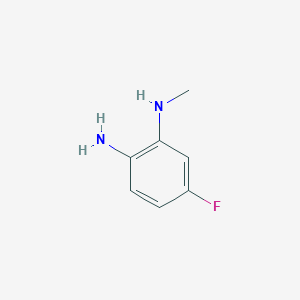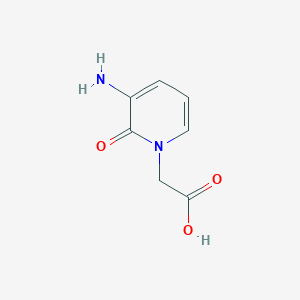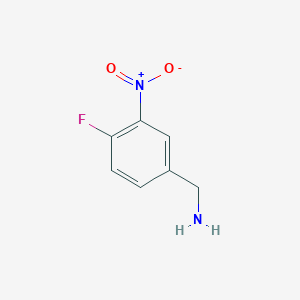
(4-氟-3-硝基苯基)甲胺
描述
(4-Fluoro-3-nitrophenyl)methanamine is an organic compound characterized by a benzene ring substituted with a fluoro group at the fourth position, a nitro group at the third position, and a methanamine group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
科学研究应用
(4-Fluoro-3-nitrophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It is known that this compound is used for biomolecule immobilization and bioconjugation . This suggests that its targets could be a wide range of biomolecules such as proteins, peptides, nucleic acids, and others.
Mode of Action
(4-Fluoro-3-nitrophenyl)methanamine interacts with its targets through a process known as photoaffinity labeling . The compound contains a fluoro group, which is highly reactive towards nucleophilic reagents . Upon photo-irradiation, it produces a desired chemical linkage .
Biochemical Pathways
Given its use in biomolecule immobilization and bioconjugation, it can be inferred that it may affect a variety of biochemical pathways depending on the specific biomolecules it is conjugated with .
Result of Action
The result of the action of (4-Fluoro-3-nitrophenyl)methanamine is the successful immobilization and conjugation of biomolecules . This can have various molecular and cellular effects depending on the specific biomolecules involved.
Action Environment
The action, efficacy, and stability of (4-Fluoro-3-nitrophenyl)methanamine can be influenced by various environmental factors. For instance, the compound is stored at 0-8°C, suggesting that temperature could affect its stability . Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-nitrophenyl)methanamine typically involves the nitration of 4-fluoroaniline followed by reduction and subsequent amination. One common method includes:
Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-fluoro-3-nitroaniline.
Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.
Amination: The resulting 4-fluoro-3-nitroaniline is then subjected to amination to introduce the methanamine group.
Industrial Production Methods: Industrial production of (4-Fluoro-3-nitrophenyl)methanamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions: (4-Fluoro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Fluoro-3-aminophenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
相似化合物的比较
(4-Nitrophenyl)methanamine: Similar structure but lacks the fluoro group, resulting in different reactivity and applications.
(4-Fluorophenyl)methanamine: Lacks the nitro group, affecting its chemical properties and uses.
(4-Chloro-3-nitrophenyl)methanamine: Contains a chloro group instead of a fluoro group, leading to variations in reactivity and biological activity.
Uniqueness: (4-Fluoro-3-nitrophenyl)methanamine is unique due to the presence of both fluoro and nitro groups, which impart distinct electronic and steric effects. These features make it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXEVNNBBBYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594064 | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-73-8 | |
| Record name | 4-Fluoro-3-nitrobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)



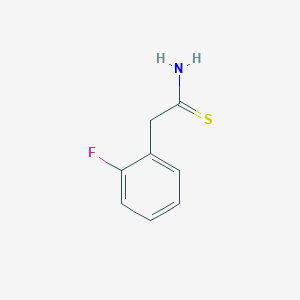
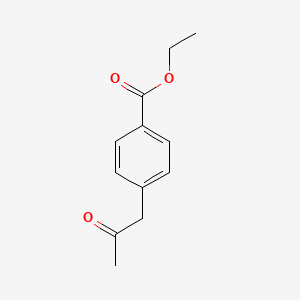
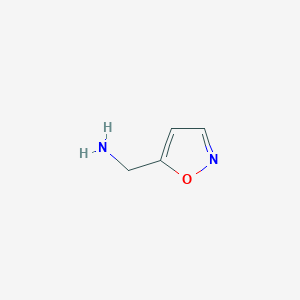
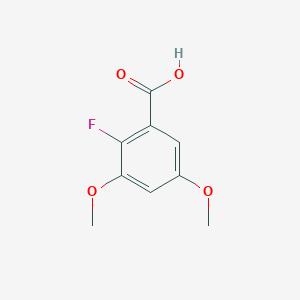
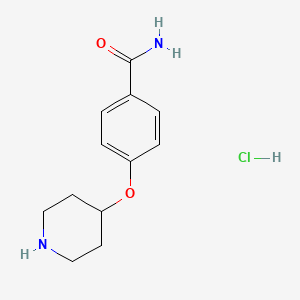
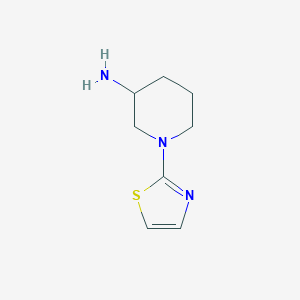
![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
